Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its pyrrolidine ring and dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Dichlorophenyl Group: The 3,5-dichlorophenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine derivative with 3,5-dichlorophenyl isocyanate.
Esterification: The final step involves esterification to introduce the methyl ester group. This can be done using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the synthesis of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3,4-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate
- Methyl 2-[(3,5-difluorophenyl)carbamoyl]pyrrolidine-1-carboxylate
- Methyl 2-[(3,5-dibromophenyl)carbamoyl]pyrrolidine-1-carboxylate
Uniqueness
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-20-13(19)17-4-2-3-11(17)12(18)16-10-6-8(14)5-9(15)7-10/h5-7,11H,2-4H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFKJBTVKUGDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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